molecular formula C10H16BrN3 B13005367 6-Bromo-N,N-dipropylpyridazin-4-amine

6-Bromo-N,N-dipropylpyridazin-4-amine

Katalognummer: B13005367
Molekulargewicht: 258.16 g/mol
InChI-Schlüssel: MNWFTXNBEQJYDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Name Derivation

The systematic IUPAC name 6-bromo-N,N-dipropylpyridazin-4-amine follows strict nomenclature rules for heterocyclic compounds. The parent structure is pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The numbering begins at one nitrogen atom and proceeds clockwise, assigning the amine group (-NH-) to position 4 and the bromine substituent to position 6. The prefix N,N-dipropyl indicates two propyl groups (-CH~2~CH~2~CH~3~) bonded to the nitrogen atom of the amine. This hierarchical naming prioritizes functional group seniority (amine > halide) and substituent positions according to IUPAC guidelines.

The molecular formula C~10~H~16~BrN~3~ reflects this structure:

  • C~10~ : 10 carbon atoms from the pyridazine ring (4 carbons) and two propyl groups (6 carbons).
  • H~16~ : 16 hydrogen atoms distributed across the ring and alkyl chains.
  • Br : A single bromine atom at position 6.
  • N~3~ : Three nitrogen atoms (two in the pyridazine ring, one in the amine).

Alternative Naming Conventions in Literature

Alternative names for this compound prioritize brevity or emphasize specific structural features:

  • 6-Bromo-4-(dipropylamino)pyridazine : Highlights the amino group’s position and substituents.
  • N,N-Dipropyl-6-bromopyridazin-4-amine : Reorders substituents without altering meaning.
  • MFCD30476673 : A laboratory-specific identifier from chemical catalogs.

Non-systematic names occasionally appear in industrial contexts, such as BLDpharm-1619989-16-0 , which combines a vendor prefix with the CAS registry number. These aliases lack standardization but facilitate commercial transactions.

CAS Registry Number and Database Entries

The CAS Registry Number 1619989-16-0 uniquely identifies this compound across scientific databases. Key entries include:

Property Value Source
Molecular Formula C~10~H~16~BrN~3~ BLDpharm
Molecular Weight 258.16 g/mol BLDpharm
SMILES CCCN(CCC)C1=CC(Br)=NN=C1 BLDpharm
InChI Key Not publicly reported -
PubChem CID Not yet assigned -

While PubChem lacks a dedicated entry, structurally analogous compounds like 6-bromo-N,N-dimethylpyrimidin-4-amine (CID 72219315) demonstrate similar annotation patterns for brominated heterocyclic amines. Commercial suppliers such as BLDpharm and Bio-Fount list the compound with purity specifications (≥97%) and storage guidelines, though pharmacological applications are explicitly excluded.

Eigenschaften

Molekularformel

C10H16BrN3

Molekulargewicht

258.16 g/mol

IUPAC-Name

6-bromo-N,N-dipropylpyridazin-4-amine

InChI

InChI=1S/C10H16BrN3/c1-3-5-14(6-4-2)9-7-10(11)13-12-8-9/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

MNWFTXNBEQJYDH-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)C1=CC(=NN=C1)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dipropylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by the introduction of dipropylamine groups. One common method starts with the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromopyridazine is then reacted with dipropylamine under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 6-Bromo-N,N-dipropylpyridazin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control of reaction conditions and reduce the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-N,N-dipropylpyridazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Wissenschaftliche Forschungsanwendungen

6-Bromo-N,N-dipropylpyridazin-4-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-N,N-dipropylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine Derivatives

Example:

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (): Structure: Pyrimidine ring (two nitrogen atoms at positions 1 and 3) with bromine at position 5, chlorine at position 2, and cyclopentylamine at position 4. Synthesis: Achieved via Cu-catalyzed coupling, yielding 85% purity . Key Differences: Pyrimidines have nitrogen atoms in non-adjacent positions, altering electronic distribution compared to pyridazines. Bromine placement (position 5 vs. 6) may affect regioselectivity in further reactions.

Table 1: Pyridazine vs. Pyrimidine Derivatives

Compound Ring Type Bromine Position Amine Substituent Synthesis Yield Key Applications
6-Bromo-N,N-dipropylpyridazin-4-amine Pyridazine 6 Dipropylamine Not Reported Intermediate in drug synthesis (inferred)
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Pyrimidine 5 Cyclopentylamine 85% Anticancer agents, kinase inhibitors

Thienopyrimidine Derivatives

Example:

  • 6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine (): Structure: Thienopyrimidine fused ring system with bromine at position 6 and aryl groups on the amine. Synthesis: Utilizes Dimroth rearrangement, offering high yields and simple purification .

Pyridine Derivatives

Example:

  • 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine (): Structure: Pyridine ring with bromine at position 6, trifluoromethyl at position 5, and bulky bis(4-methoxyphenyl)methylamine groups. Purity: 97% (HPLC) . Key Differences: Pyridine’s single nitrogen atom reduces basicity compared to pyridazine.

Alkylamine-Substituted Bromoheterocycles

Example:

  • 6-Bromo-N,N-dimethylpyrimidin-4-amine ():
    • Structure: Pyrimidine with dimethylamine at position 4 and bromine at position 5.
    • Purity: >98% (GLPBIO) .
    • Key Differences: Dimethylamine’s smaller size vs. dipropylamine may reduce steric hindrance, facilitating nucleophilic substitutions.

Research Findings and Implications

  • Reactivity Trends: Bromine at position 6 in pyridazines/pyrimidines enhances electrophilic aromatic substitution (EAS) at adjacent positions, as seen in and .
  • Solubility and Bioavailability: Longer alkyl chains (e.g., dipropyl vs.
  • Pharmacological Potential: Thienopyrimidines () and pyrimidines () are explored in kinase inhibition and anticancer therapies, suggesting analogous pyridazines could have similar applications .

Biologische Aktivität

6-Bromo-N,N-dipropylpyridazin-4-amine is a synthetic compound of interest due to its unique structural features and potential biological activities. With the molecular formula C10H16BrN3, it is a brominated derivative of pyridazine, characterized by the presence of dipropylamine groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in treating diseases and its role as a building block for more complex molecules.

The chemical properties of 6-Bromo-N,N-dipropylpyridazin-4-amine are summarized in the table below:

PropertyValue
Molecular FormulaC10H16BrN3
Molecular Weight258.16 g/mol
IUPAC Name6-bromo-N,N-dipropylpyridazin-4-amine
InChIInChI=1S/C10H16BrN3/c1-3-5-14(6-4-2)9-7-10(11)13-12-8-9/h7-8H,3-6H2,1-2H3
InChI KeyMNWFTXNBEQJYDH-UHFFFAOYSA-N
Canonical SMILESCCCN(CCC)C1=CC(=NN=C1)Br

The biological activity of 6-Bromo-N,N-dipropylpyridazin-4-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor function, which can lead to various pharmacological effects. For instance, it has been suggested that it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.

Biological Activity

Antimicrobial Properties: Preliminary studies indicate that 6-Bromo-N,N-dipropylpyridazin-4-amine exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity: Research has shown that this compound may have anticancer effects. It appears to inhibit cell growth in various cancer cell lines, suggesting a potential role as an anticancer agent. The exact pathways involved are still under investigation, but it may involve apoptosis induction or cell cycle arrest.

Neuroprotective Effects: Emerging evidence suggests that 6-Bromo-N,N-dipropylpyridazin-4-amine could have neuroprotective properties. This could be linked to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A study conducted on the antimicrobial efficacy of 6-Bromo-N,N-dipropylpyridazin-4-amine revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Analysis:
    In vitro studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that treatment with 6-Bromo-N,N-dipropylpyridazin-4-amine resulted in reduced cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these findings, indicating a dose-dependent response.
  • Neuroprotection Study:
    A recent investigation into the neuroprotective effects of this compound demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The study utilized models of oxidative injury and assessed cell viability through MTT assays, showing promising results for future therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

To better understand the unique properties of 6-Bromo-N,N-dipropylpyridazin-4-amine, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromo-N,N-dimethylpyridazin-4-amineDimethyl instead of dipropyl groupsModerate antimicrobial activity
6-Bromo-pyridazine derivativesVarying substituents on the pyridazine ringDiverse biological activities depending on substituents

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.